molecular formula C16H24N2O3S B2895181 N-cyclohexyl-4-(morpholine-4-sulfonyl)aniline CAS No. 648408-18-8

N-cyclohexyl-4-(morpholine-4-sulfonyl)aniline

Cat. No.: B2895181
CAS No.: 648408-18-8
M. Wt: 324.44
InChI Key: DRZXDUCDKKBUDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-4-(morpholine-4-sulfonyl)aniline: is an organic compound that features a cyclohexyl group, a morpholine ring, and a sulfonyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(morpholine-4-sulfonyl)aniline typically involves the following steps:

    Formation of the Sulfonyl Chloride Intermediate: The sulfonyl chloride intermediate can be prepared by reacting morpholine with sulfuric chloride under controlled conditions.

    Coupling Reaction: The sulfonyl chloride intermediate is then reacted with aniline in the presence of a base to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(morpholine-4-sulfonyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the aniline moiety.

Scientific Research Applications

N-cyclohexyl-4-(morpholine-4-sulfonyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(morpholine-4-sulfonyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the morpholine ring and cyclohexyl group contribute to the overall binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler compound with a similar morpholine ring structure.

    Cyclohexylamine: Contains a cyclohexyl group but lacks the sulfonyl and morpholine functionalities.

    Sulfanilamide: Contains a sulfonyl group attached to an aniline moiety but lacks the cyclohexyl and morpholine groups.

Uniqueness

N-cyclohexyl-4-(morpholine-4-sulfonyl)aniline is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the cyclohexyl group, morpholine ring, and sulfonyl group in a single molecule allows for versatile interactions and applications that are not possible with simpler analogs.

Properties

IUPAC Name

N-cyclohexyl-4-morpholin-4-ylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c19-22(20,18-10-12-21-13-11-18)16-8-6-15(7-9-16)17-14-4-2-1-3-5-14/h6-9,14,17H,1-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZXDUCDKKBUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.